molecular formula C12H8ClN3O2S B5914426 2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol

2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol

Cat. No. B5914426
M. Wt: 293.73 g/mol
InChI Key: RTKVPTWXSHPMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol involves the inhibition of specific enzymes involved in cellular processes such as DNA synthesis and cell division. This inhibition leads to the suppression of cancer cell growth and the reduction of inflammation in the body.
Biochemical and Physiological Effects
Studies have shown that 2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol has a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol is its ability to inhibit specific enzymes involved in cellular processes. This makes it a valuable tool for studying the mechanisms of cancer cell growth and inflammation. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of 2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol. One area of focus is the development of more potent analogs of this compound for use in cancer and inflammation treatment. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in other areas of research, such as neurodegenerative diseases. Finally, the potential use of 2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol as a diagnostic tool for cancer and inflammation is an area that warrants further investigation.

Synthesis Methods

The synthesis of 2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol involves the reaction of 3-chloroaniline with 2-cyanopyridine-5,7-dione in the presence of a base such as potassium carbonate. The resulting product is then subjected to a thionation reaction using phosphorus pentasulfide to yield the final compound.

Scientific Research Applications

2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell growth. Additionally, it has been found to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-(3-chloroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S/c13-6-2-1-3-7(4-6)14-12-16-11-10(19-12)8(17)5-9(18)15-11/h1-5H,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKVPTWXSHPMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC3=C(S2)C(=CC(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol

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